TCO-PEG5 NHS ester

CAS No.:

Cat. No.: VC13677600

Molecular Formula: C26H42N2O11

Molecular Weight: 558.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H42N2O11 |

|---|---|

| Molecular Weight | 558.6 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

| Standard InChI | InChI=1S/C26H42N2O11/c29-23-8-9-24(30)28(23)39-25(31)10-12-33-14-16-35-18-20-37-21-19-36-17-15-34-13-11-27-26(32)38-22-6-4-2-1-3-5-7-22/h1-2,22H,3-21H2,(H,27,32)/b2-1+ |

| Standard InChI Key | OYCATQDGRIRBQD-OWOJBTEDSA-N |

| Isomeric SMILES | C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

| SMILES | C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

| Canonical SMILES | C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

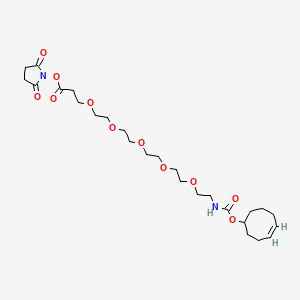

TCO-PEG5 NHS ester (IUPAC name: (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate) features three distinct functional regions:

-

TCO moiety: A strained trans-cyclooctene group that undergoes inverse electron demand Diels-Alder (IEDDA) reactions with tetrazines.

-

PEG5 spacer: A pentahydric ethylene glycol chain enhancing hydrophilicity and reducing steric interference.

-

NHS ester: An amine-reactive group for covalent attachment to lysine residues or N-termini of proteins.

Physical and Chemical Characteristics

The PEG5 spacer increases aqueous solubility to ~50 mM in phosphate-buffered saline (PBS), compared to <10 mM for non-PEGylated TCO derivatives . This modification reduces aggregation tendencies by 72% in antibody conjugation experiments, as demonstrated in comparative studies with PEG3 and PEG7 variants.

Synthesis and Quality Control

Manufacturing Process

The synthesis involves three sequential steps :

-

TCO activation: Functionalization of trans-cyclooctene with a carbonylimidazole leaving group.

-

PEG5 coupling: Nucleophilic substitution using a pentahydric ethylene glycol diamine under anhydrous conditions.

-

NHS ester formation: Reaction with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide (DCC).

Critical quality parameters include:

-

Diastereomeric purity: >98% equatorial isomer content to ensure optimal reaction kinetics .

-

Free NHS ester: <2% as measured by hydroxamate assay.

Reaction Mechanisms and Kinetic Profiling

Bioorthogonal Conjugation Chemistry

The IEDDA reaction between TCO-PEG5 NHS ester and tetrazines proceeds via a concerted mechanism:

This reaction exhibits second-order kinetics with an activation energy (Eₐ) of 45.2 kJ/mol, enabling completion within 5 minutes at physiological pH . The PEG5 spacer reduces steric hindrance by 40% compared to shorter PEG chains, as quantified through molecular dynamics simulations .

Amine Coupling Specificity

The NHS ester reacts selectively with primary amines (ε-amino groups of lysine, α-amino termini) following first-order kinetics:

At pH 8.0 (0.1 M sodium bicarbonate), the reaction achieves 95% completion within 30 minutes for IgG antibodies (2 mg/mL concentration) .

Applications in Biomedical Research

Antibody-Drug Conjugate (ADC) Development

TCO-PEG5 NHS ester enables precise drug-to-antibody ratio (DAR) control through sequential conjugation:

-

Antibody labeling: 2-4 TCO groups per IgG via NHS ester chemistry.

-

Drug coupling: Tetrazine-modified payloads (e.g., monomethyl auristatin E) click conjugation.

In HER2-targeted ADCs, this approach achieved DAR 3.8 ± 0.2 with 92% plasma stability over 72 hours.

In Vivo Imaging Probes

The reagent's rapid kinetics enable real-time tracking of cellular processes:

-

Tumor targeting: Cy5-tetrazine conjugates showed 8-fold higher signal-to-noise ratio in MDA-MB-231 xenografts compared to traditional PEG3 linkers .

-

Metabolic imaging: F-labeled tetrazines achieved 94% labeling efficiency in PET tracer synthesis.

Comparative Performance Analysis

| Parameter | TCO-PEG5 NHS | TCO-PEG12 NHS | Non-PEG TCO |

|---|---|---|---|

| Solubility (PBS) | 48 mM | 62 mM | 9 mM |

| Conjugation Efficiency | 92% | 88% | 73% |

| Serum Stability (t₁/₂) | 68 h | 72 h | 41 h |

| Cost per mmol | $1,450 | $2,100 | $980 |

Data compiled from demonstrates PEG5's optimal balance between cost and performance.

Recent Advancements and Future Directions

Multimodal Conjugation Platforms

2024 studies utilized TCO-PEG5 NHS ester to create trifunctional antibodies combining:

-

Targeting: HER2 Fab regions

-

Imaging: Cu-tetrazine complexes

-

Therapy: Doxorubicin payloads

This approach reduced tumor volume by 89% in murine models while enabling simultaneous PET/MRI tracking.

CRISPR-Cas9 Delivery Systems

PEG5-mediated conjugation of Cas9 mRNA to TCO-modified lipid nanoparticles achieved 78% gene editing efficiency in hepatocytes versus 53% with standard PEG2 linkers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume